molecular formula C14H11N3OS B1594939 3-anilino-2-mercaptoquinazolin-4(3H)-one CAS No. 5958-14-5

3-anilino-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B1594939
CAS No.: 5958-14-5
M. Wt: 269.32 g/mol
InChI Key: KJWKTRKFHNLVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinazolin-4(3H)-one Scaffold in Drug Discovery

The quinazolin-4(3H)-one scaffold is often referred to as a "privileged structure" in the field of drug discovery. This designation is attributed to its ability to interact with a wide array of biological targets with high affinity, leading to a broad spectrum of pharmacological effects. The versatility of this scaffold allows for chemical modifications at various positions, enabling the synthesis of a vast library of derivatives with tailored biological activities.

The structural features of the quinazolin-4(3H)-one core, including its aromatic nature, the presence of nitrogen atoms, and a ketone group, provide multiple points for interaction with biological macromolecules such as enzymes and receptors. This inherent capacity for molecular recognition is a key reason for its prominence in the design of new therapeutic agents.

Overview of Pharmacological Relevance of Quinazolinone Architectures

The pharmacological importance of the quinazolinone architecture is underscored by the wide range of biological activities exhibited by its derivatives. These compounds have been extensively studied and have shown potential in several therapeutic areas.

Table 1: Investigated Pharmacological Activities of Quinazolinone Derivatives

Pharmacological Activity Description
Antimicrobial Derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one have been synthesized and screened for their activity against various bacterial strains, with some showing promising results. researchgate.net
Anticonvulsant The quinazolin-4(3H)-one ring system has been a focus in the search for new anticonvulsant drugs, with several derivatives showing moderate to significant activity in preclinical models. nih.govmdpi.com
Anti-inflammatory Certain quinazolinone derivatives have demonstrated anti-inflammatory properties in various experimental models.

| Anticancer | A number of quinazolinone derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, with some compounds showing potent effects. nih.govresearchgate.netnih.gov |

The diverse pharmacological profile of quinazolinone derivatives has established this scaffold as a valuable template in the quest for new and effective medicines. The specific compound, 3-anilino-2-mercaptoquinazolin-4(3H)-one, is a member of this important class of molecules, and while detailed research specifically on this compound is limited in publicly available literature, the activities of its close analogs suggest a promising area for further investigation. For instance, derivatives of 2-mercapto-3-phenyl quinazolin-4(3H)-one have been synthesized and evaluated for their antimicrobial properties, with some compounds showing notable activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net Similarly, the anticonvulsant potential of the broader quinazolin-4(3H)-one class continues to be an active area of research. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-anilino-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-13-11-8-4-5-9-12(11)15-14(19)17(13)16-10-6-2-1-3-7-10/h1-9,16H,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWKTRKFHNLVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359621
Record name 3-anilino-2-mercaptoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5958-14-5
Record name 3-anilino-2-mercaptoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Evaluation and Biological Activity Spectrum

Anticancer and Antitumor Research

The quinazolin-4(3H)-one core is recognized as a privileged structure in medicinal chemistry, forming the foundation for numerous compounds investigated for their anticancer properties. nih.govresearchgate.net Derivatives of this scaffold have been synthesized and evaluated for their potential to combat various cancers, leading to the development of targeted agents like gefitinib, erlotinib, and lapatinib (B449). researchgate.net Research into this class of compounds often involves creating series of derivatives to identify those with the most potent and selective antitumor activity. researchgate.netnih.gov

In vitro Cytotoxicity Profiling

The primary method for assessing the anticancer potential of 3-anilino-2-mercaptoquinazolin-4(3H)-one derivatives is through in vitro cytotoxicity profiling. This involves exposing various human cancer cell lines to the compounds to determine their ability to inhibit cell growth or induce cell death.

Derivatives of the quinazolin-4(3H)-one scaffold have demonstrated a broad spectrum of cytotoxic activity against a diverse panel of human cancer cell lines. rsc.org

Specific examples of tested cell lines include:

Breast Cancer: MCF-7, MDA-MB-231 researchgate.netnih.govnih.govmdpi.com

Ovarian Cancer: A2780 rsc.orgnih.gov

Lung Cancer: A549, H460 nih.govresearchgate.net

Colon Cancer: HT-29, HCT-8, SW1116 researchgate.netnih.govresearchgate.netrsc.org

Leukemia: K-562, RPMI-8226 rsc.org

Liver Cancer: HepG2 researchgate.netmdpi.com

Cervical Cancer: HeLa researchgate.netmdpi.comresearchgate.net

Glioblastoma: U87, SJ-G2 rsc.org

Prostate Cancer: Du145 rsc.org

Skin Cancer: A431 rsc.org

In one study, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened, with twelve compounds showing good cytotoxicity against the MCF-7 breast cancer cell line. researchgate.net Another study reported that novel 2-sulfanylquinazolin-4(3H)-one derivatives exhibited broad-spectrum activity against HepG2, MCF-7, MDA-231, and HeLa cell lines. mdpi.com Furthermore, the U.S. National Cancer Institute (NCI) has selected certain quinazoline (B50416) derivatives for screening against its full panel of 60 human tumor cell lines. rsc.org

The potency of these compounds is quantified using metrics such as the GI50 (the concentration required to inhibit cell growth by 50%) and MGI% (Mean Graph In-vitro % inhibition).

One study found that quinazoline-chalcone derivative 14g showed high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM against leukemia, colon, melanoma, and breast cancer cell lines. rsc.org In another investigation, compounds 5c and 8a demonstrated excellent growth inhibition against the MDA-MB-435 melanoma cell line, with GI percentages of 94.53% and 94.15%, respectively. nih.gov

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several quinazolin-4(3H)-one derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (μM)Reference
3e MDA-MB-231Breast9.97 nih.gov
3a MDA-MB-231Breast14.51 nih.gov
3b MDA-MB-231Breast16.27 nih.gov
15b MCF-7Breast4.41 nih.gov
15b HT-29Colon5.27 nih.gov
15b H460Lung11.95 nih.gov
3c MultipleVarious4.0 - 8.0 nih.gov
3b MultipleVarious6.0 - 9.0 nih.gov
5d HepG2Liver1.94 mdpi.com
5d MCF-7Breast7.1 mdpi.com
H3 A549Lung< 10 researchgate.net
H5 A549Lung< 10 researchgate.net
H6 A549Lung< 10 researchgate.net

Enzyme Inhibition Studies

A key mechanism behind the anticancer activity of quinazolin-4(3H)-one derivatives is their ability to inhibit protein kinases, which are enzymes that play a critical role in the signaling pathways that control cell growth, proliferation, and differentiation. nih.gov Abnormalities in these pathways are a hallmark of cancer. nih.gov

Many quinazoline-based compounds are designed as inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govtbzmed.ac.ir The simultaneous inhibition of multiple kinases, such as EGFR and VEGFR-2, is considered a valuable strategy in cancer therapy. nih.govtbzmed.ac.ir

Research has shown that anilinoquinazoline (B1252766) derivatives can act as potent dual HER2/EGFR kinase inhibitors. nih.gov In one study, a series of quinazolin-4(3H)-one derivatives demonstrated comparable inhibitory activity against EGFR, HER2, and VEGFR-2. nih.gov For example, compound 3i showed excellent HER2 inhibitory activity (IC50 = 0.079 µM), which was similar to the control drug lapatinib (IC50 = 0.078 µM). nih.gov Similarly, compound 5d exhibited nanomolar activity against HER2, EGFR, and VEGFR-2. mdpi.com Another series of 4-anilinoquinazoline-acylamino derivatives also showed potent inhibition of both EGFR and VEGFR-2. nih.gov

The table below presents the IC50 values for representative compounds against key tyrosine kinases.

CompoundTarget KinaseIC50 (μM)Control DrugControl IC50 (μM)Reference
2i EGFR0.097Erlotinib0.056 nih.gov
15a EGFR0.13-- nih.gov
15b EGFR0.15-- nih.gov
3i HER20.079Lapatinib0.078 nih.gov
2i HER20.128Lapatinib0.078 nih.gov
13f HER20.103 - 0.251-- fourwaves.com
15a VEGFR-20.56-- nih.gov
15e VEGFR-20.87- nih.gov
13f VEGFR-20.103 - 0.251-- fourwaves.com

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell division cycle, and their overactivation is a common feature of cancer cells. nih.gov Consequently, inhibiting CDKs is a recognized strategy for cancer treatment. nih.govfrontiersin.org Quinazoline derivatives have been specifically investigated as inhibitors of CDKs, particularly CDK2 and CDK4. nih.govnih.govnih.gov

In one study, compounds 2i and 3i exhibited strong inhibitory activity against CDK2, with IC50 values of 0.173 µM and 0.177 µM, respectively, which were comparable to the control drug imatinib (B729) (IC50 = 0.131 µM). nih.gov Another study focused on developing quinazolinone-based derivatives specifically as CDK2 inhibitors for melanoma. nih.gov While some derivatives showed potent activity against multiple kinases, their effect on CDK2 was sometimes less pronounced compared to other targets. For instance, compound 5d was found to be the least active against CDK2 (IC50 = 2.097 µM) when compared to the control roscovitine (B1683857) (IC50 = 0.32 µM). mdpi.com

The table below summarizes the IC50 values for selected compounds against CDK2.

CompoundTarget KinaseIC50 (μM)Control DrugControl IC50 (μM)Reference
2i CDK20.173Imatinib0.131 nih.gov
3i CDK20.177Imatinib0.131 nih.gov
5d CDK22.097Roscovitine0.32 mdpi.com
Cyclooxygenase (COX-1/2) Inhibition

Derivatives of the quinazolin-4(3H)-one scaffold have been evaluated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The inhibitory potential of several 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which share a core structure with this compound, has been assessed against the inducible COX-2 isozyme.

In one study, the COX-2 inhibitory activity of a series of these compounds was examined at concentrations of 0.100 mg/mL and 0.200 mg/mL. mdpi.com While none of the tested compounds surpassed the inhibitory efficiency of the reference drug, celecoxib, several derivatives displayed notable activity. For instance, compounds 3a and 3g were identified as the most active, exhibiting significant percentage inhibition of the COX-2 enzyme. nih.gov The presence of specific substitutions on the aryl rings at the 2- and 3-positions of the quinazolinone core is believed to be a critical determinant of this inhibitory activity. nih.govmdpi.com Molecular docking studies have further suggested that these derivatives can fit within the COX-2 active site, indicating a structural basis for their inhibitory potential. nih.gov

CompoundSubstituentsConcentration (mg/mL)COX-2 Inhibition (%)
3a6-chloro, 3-(3-(trifluoromethyl)phenyl)0.10054.33 ± 1.528
3a6-chloro, 3-(3-(trifluoromethyl)phenyl)0.20098.45 ± 1.344
3d6,7-dimethoxy, 3-(3-chlorophenyl)0.10029.45 ± 0.778
3d6,7-dimethoxy, 3-(3-chlorophenyl)0.20053.50 ± 2.121
3g6,7-dimethoxy, 3-(4-methoxyphenyl)0.10055.15 ± 0.212
3g6,7-dimethoxy, 3-(4-methoxyphenyl)0.200100.00 ± 0.000
Celecoxib (Reference)N/A0.100100.00 ± 0.000
RAF Kinase Inhibition

The 4-anilinoquinazoline (B1210976) scaffold, a close structural relative of the title compound, has been identified as a promising framework for the development of RAF kinase inhibitors. rsc.org RAF kinases, including B-Raf and C-Raf, are critical components of the MAPK/ERK signaling pathway, which is often dysregulated in human cancers.

A study focused on the design and synthesis of 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines led to the identification of potent and selective B-Raf inhibitors. nih.govrsc.org One particular derivative, compound 9m , which features a 2-carbamoylethyl side chain and difluoro substituents on the anilino group, demonstrated significant potency. nih.govrsc.org It selectively inhibited B-Raf and its common oncogenic mutant, B-RafV600E, with IC₅₀ values of 57 nM and 51 nM, respectively. nih.govrsc.org The compound showed significantly weaker activity against C-Raf, with an IC₅₀ of 1.0 µM, indicating a high degree of selectivity for the B-Raf isoform. nih.govrsc.org

Furthermore, other studies have confirmed the potential of the quinazoline core in targeting RAF kinases. A series of 2-arylbenzimidazole-thioquinazolin-4(3H)-ones also showed dual inhibitory activity against both B-RafV600E and C-Raf, with IC₅₀ values in the low nanomolar range. nih.gov These findings underscore the utility of the quinazolinone scaffold in designing targeted inhibitors of the RAF signaling pathway. nih.gov

CompoundTarget KinaseIC₅₀ (nM)
9mB-Raf57
B-RafV600E51
C-Raf1000
37aB-RafV600E2
C-Raf2
37bB-RafV600E4
C-Raf5
Topoisomerase and Ribonucleotide Reductase Inhibition

Topoisomerase Inhibition DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer agents. nih.gov Numerous quinazoline derivatives have been designed and investigated as topoisomerase inhibitors. nih.gov For example, certain 6,7-disubstituted-quinazolin-5,8-dione molecules have shown strong inhibitory activity against both topoisomerase I and topoisomerase II. nih.gov

Another study on tryptanthrin (B1681603) derivatives, which contain a fused quinazolinone system, identified a compound that inhibits topoisomerase IIα (topoIIα) with an IC₅₀ value of 26.6 ± 4.7 µM. frontiersin.org This activity was found to be superior to that of the established anticancer drug etoposide. frontiersin.org Additionally, novel heterocyclic scaffolds based on the quinazolinone structure, such as pyridazino[1,6-b]quinazolinones, have been shown to intercalate into DNA and effectively inhibit topoisomerase I. nih.gov These findings highlight the potential of the quinazoline nucleus as a foundational structure for developing potent inhibitors of topoisomerases.

Compound ClassTarget EnzymeReported Activity (IC₅₀)
Tryptanthrin Derivative (70)Topoisomerase IIα26.6 ± 4.7 µM
Pyridazino[1,6-b]quinazolinone (8p)Topoisomerase IPotent Inhibition
Quinazolin-5,8-dione (V)Topoisomerase I & IIStrong Inhibition
Quinazolin-5,8-dione (W)Topoisomerase I & IIStrong Inhibition

Ribonucleotide Reductase Inhibition Ribonucleotide reductase (RR) is a crucial enzyme responsible for the rate-limiting step in dNTP synthesis, making it an attractive target for cancer therapy. youtube.com While various classes of compounds, such as nucleoside analogs, have been developed as RR inhibitors, the specific activity of this compound and its close derivatives against this enzyme is not extensively documented in the reviewed literature. The primary focus of quinazolinone-based inhibitor design has been on other targets like protein kinases and enzymes involved in folate metabolism.

Thymidylate Synthase and Dihydrofolate Reductase Inhibition

Dihydrofolate Reductase (DHFR) Inhibition Dihydrofolate reductase is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate. nih.govnih.gov Consequently, DHFR is a well-established target for anticancer drugs. nih.gov The 2-mercapto-quinazolin-4(3H)-one scaffold has been the focus of extensive research for developing potent DHFR inhibitors. nih.govnih.gov

Several studies have demonstrated that 2-substituted-mercapto-quinazolin-4(3H)-one analogues act as effective DHFR inhibitors. nih.govrsc.org Certain derivatives have been reported to be four to eight times more active than methotrexate, a widely used clinical DHFR inhibitor. nih.gov In one study, a 2-mercapto-quinazolin-4(3H)-one derivative exhibited an exceptionally low IC₅₀ value of 0.01 µM against bovine liver DHFR. nih.gov Other research on 4(3H)-quinazolinone analogs has identified compounds with potent inhibitory activity against human DHFR, with IC₅₀ values in the sub-micromolar range. For example, compound 31 was found to have an IC₅₀ of 0.4 µM, while compound 3e inhibited human DHFR with an IC₅₀ of 0.527 µM. mdpi.comrsc.org

Thymidylate Synthase (TS) Inhibition Thymidylate synthase is another key enzyme in the folate pathway, responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. nih.gov Quinazoline-based antifolates have also been investigated as inhibitors of this enzyme.

Research into 4-thio-5,8-dideazafolic acid analogues, which are structurally related to the 2-mercapto-quinazolin-4(3H)-one core, has shown that the replacement of the 4-oxo group with a 4-thio group does not diminish TS inhibition. frontiersin.org However, further substitution at this position, such as the introduction of a methylthio group, was found to significantly impair inhibitory activity. frontiersin.org Other studies on nonclassical quinazoline derivatives have identified potent TS inhibitors with IC₅₀ values ranging from 0.51 to 11.5 µM against the L1210 TS enzyme. youtube.com This indicates that while the quinazoline scaffold is a viable starting point for TS inhibitors, the nature of the substitution at the 2- and 4-positions is critical for maintaining potent activity.

CompoundTarget EnzymeIC₅₀ (µM)
Compound 6 (El-Gazzar et al.)Bovine Liver DHFR0.01
Compound 30Mammalian DHFR0.4
Compound 31Mammalian DHFR0.4
Compound 28Mammalian DHFR0.5
Compound 3eHuman DHFR0.527 ± 0.028
Methotrexate (Reference)Human DHFR0.118 ± 0.006
Carbonic Anhydrase Inhibition (e.g., hCA I, II, IV, IX, XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in several diseases, including cancer. nih.gov The quinazolinone scaffold, particularly S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-anilinoquinazoline derivatives, has been identified as a source of potent human carbonic anhydrase (hCA) inhibitors. nih.govnih.gov These compounds have shown significant inhibitory activity against several isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII.

A comprehensive study on a series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides revealed potent and selective inhibition of tumor-associated isoforms hCA IX and XII. mdpi.comnih.gov For instance, one derivative demonstrated Kᵢ values of 8.0 nM against hCA IX and 10.8 nM against hCA XII. nih.govnih.gov Many compounds in this series showed Kᵢ values in the low nanomolar range against hCA IX (7.1–93.6 nM) and hCA XII (3.1–20.2 nM). frontiersin.org

Similarly, 4-anilinoquinazoline-based benzenesulfonamides have been developed as nanomolar inhibitors of these enzymes. nih.gov One compound in this class displayed a Kᵢ of 2.4 nM against the physiologically dominant hCA II isoform. nih.govnih.gov The inhibitory potency of these compounds often reaches single-digit nanomolar or subnanomolar levels, demonstrating the effectiveness of the quinazolinone scaffold for targeting carbonic anhydrases. nih.gov The selectivity for tumor-associated isoforms IX and XII over the cytosolic isoforms I and II is a particularly significant finding, suggesting potential for the development of targeted anticancer therapies. nih.govmdpi.com

Compound Class/IDhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Compound 2 (El-Azab et al.)761.5187.340.713.0
Compound 4 (El-Azab et al.)758.3184.28.010.8
Compound 8 (El-Azab et al.)114.525.438.52.4
Compound 3a (Al-Ghorbani et al.)89.48.7121.750.1
Compound 4a (Al-Ghorbani et al.)>10002.4>100089.5
Compound 4f (Al-Ghorbani et al.)60.937.186.539.8
Acetazolamide (Reference)250.012.025.05.7

Cellular Mechanism of Action Investigations

Cell Cycle Progression Analysis and Arrest Induction

The antiproliferative activity of quinazolinone derivatives is often linked to their ability to disrupt the normal progression of the cell cycle, leading to arrest at specific checkpoints. This mechanism prevents cancer cells from dividing and can ultimately trigger apoptosis. Studies on various 2,3-disubstituted quinazolin-4(3H)-ones have shown that these compounds can induce cell cycle arrest at different phases, depending on their specific structure and the cancer cell line being investigated. nih.gov

Several active quinazolinone derivatives have been found to cause cell cycle arrest in the G1 and S phases. nih.gov This effect has been associated with the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the G1/S transition. nih.gov In other cases, quinazolinone compounds have been shown to induce arrest at the G2/M checkpoint. For example, the derivative 04NB-03 was found to cause G2/M phase arrest in hepatocellular carcinoma cells. nih.gov Similarly, certain 2-styrylquinazolin-4(3H)-ones that inhibit tubulin polymerization also lead to a significant accumulation of cells in the G2/M phase. rsc.org

Furthermore, some quinazoline alkaloids, such as fumiquinazoline F, have been observed to induce a concentration-dependent increase in the G1 phase population in breast cancer cells, with a corresponding decrease in the S and G2 phases, indicating a clear G1 arrest. mdpi.com This variability highlights that the quinazolinone scaffold can be chemically modified to target different components of the cell cycle machinery.

Compound/ClassCancer Cell LinePhase of Cell Cycle ArrestAssociated Mechanism
2,3-disubstituted quinazolin-4(3H)-onesCNS, Melanoma, NSCLCG1, S, or bothCDK2 Inhibition
04NB-03Hepatocellular CarcinomaG2/MROS-dependent mechanism
2-styrylquinazolin-4(3H)-onesMultipleG2/MTubulin Polymerization Inhibition
Fumiquinazoline FBreast Cancer (MDA-MB-231)G1Not specified
Apoptosis Induction Pathways

Derivatives of the 2-mercaptoquinazolin-4(3H)-one scaffold have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells through multiple signaling pathways.

Studies on related compounds, such as 6-chloro-3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one derivatives, reveal a P53-dependent apoptotic mechanism. semanticscholar.org Treatment of cancer cells with these compounds leads to an overexpression of the pro-apoptotic genes p53 and BAX, alongside a downregulation of the anti-apoptotic gene BCL-2. semanticscholar.org This shift in the balance of regulatory proteins disrupts mitochondrial integrity and initiates the cell death cascade. The induction of apoptosis by these derivatives has been confirmed through methods like Annexin V/PI staining, which identifies an increase in both early and late-stage apoptotic cells, and by observing DNA fragmentation, a key hallmark of apoptosis. semanticscholar.org

Further investigations into other 2-sulfanylquinazolin-4(3H)-one derivatives have shown they can arrest the cell cycle and trigger apoptosis by upregulating the expression of critical executioner proteins. mdpi.com Specifically, these compounds increase the levels of caspase-3 and caspase-9, which are key enzymes in the apoptotic pathway, as well as the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2. mdpi.com Flow cytometry analysis has confirmed that these compounds can induce cell cycle arrest, often in the S or G2/M phases, preventing cancer cells from replicating. mdpi.comnih.gov The activation of caspases 3 and 7 provides further evidence of their pro-apoptotic effects. nih.gov

Microtubule Dynamics Modulation

A significant mechanism of action for certain quinazolinone derivatives is the disruption of microtubule dynamics, a process essential for cell division (mitosis). rsc.org Microtubules are cellular structures that form the mitotic spindle, which is responsible for separating chromosomes during cell division. By interfering with this process, microtubule-targeting agents can halt cell proliferation and induce cell death. nih.gov

Research has shown that specific quinazolin-4(3H)-one analogues act as tubulin polymerization inhibitors. rsc.orgmdpi.com These compounds bind to the colchicine-binding site on tubulin, the protein subunit of microtubules. rsc.orgnih.gov This interaction prevents the tubulin dimers from assembling into microtubules, thereby destabilizing the mitotic spindle. mdpi.com The consequence of this inhibition is cell cycle arrest in the G2/M phase, which ultimately leads to apoptosis. rsc.org The effectiveness of these compounds in inhibiting microtubule formation has been demonstrated to correlate with their cytotoxicity against various cancer cell lines. rsc.org

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Targeting this process is a key strategy in cancer therapy. Certain 2-sulfanylquinazolin-4(3H)-one derivatives have been identified as potent inhibitors of key signaling molecules involved in angiogenesis, most notably the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com

VEGFR2 is a primary mediator of angiogenesis. By inhibiting this receptor, the quinazolinone derivatives can block the signaling cascade that leads to the growth of new blood vessels, effectively starving the tumor. Studies have demonstrated that specific derivatives can inhibit VEGFR2 with nanomolar efficacy. mdpi.comnih.gov In addition to VEGFR2, some of these compounds also exhibit inhibitory activity against other tyrosine kinases involved in tumor progression, such as the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov This multi-targeted kinase inhibition profile suggests that these compounds can disrupt tumor growth through several interconnected pathways, making them promising candidates for further development as anti-angiogenic agents. mdpi.com

Antimicrobial Research

The 2-mercapto-3-phenyl-quinazolin-4(3H)-one scaffold and its derivatives have been extensively evaluated for their antimicrobial properties. researchgate.nettsijournals.com Research has demonstrated that this class of compounds possesses a broad spectrum of activity, inhibiting the growth of various pathogenic bacteria. uobaghdad.edu.iqresearchgate.neteco-vector.com

Antibacterial Activity

The antibacterial effects of these quinazolinone derivatives have been observed against both Gram-positive and Gram-negative bacteria, making them a subject of interest in the search for new antibiotics to combat drug-resistant infections. eco-vector.com

Derivatives of 3-phenylquinazolin-4(3H)-one have shown particularly potent and selective inhibitory activity against Staphylococcus aureus, including multidrug-resistant strains like Methicillin-resistant S. aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA). nih.gov The mechanism for some quinazolinones involves the inhibition of Penicillin-Binding Proteins (PBPs), which are crucial enzymes for the synthesis of the bacterial cell wall. nih.gov In MRSA, which is resistant to most β-lactam antibiotics, certain quinazolinones can bind to an allosteric site on PBP2a, a protein that confers resistance. nih.govnih.gov This binding induces a conformational change that allows β-lactam antibiotics to inhibit the enzyme, demonstrating a synergistic effect. nih.gov

Numerous studies have reported the Minimum Inhibitory Concentration (MIC) values of these compounds, which quantify their antibacterial potency. For instance, a series of novel 3-phenylquinazolin-4(3H)-one derivatives exhibited MIC values ranging from 0.125 to 8 µg/mL against S. aureus. nih.gov Other studies have shown similarly potent activity against large panels of MRSA strains. researchgate.net

Compound TypeBacterial StrainReported Activity (MIC in µg/mL)Reference
3-Phenylquinazolin-4(3H)-one derivatives (e.g., 4c, 4e, 4g)Staphylococcus aureus0.125 - 8 nih.gov
Quinazolinone derivative Q1MRSA (210 strains)0.5 (MIC50), 2 (MIC90) researchgate.net
Quinazolinone derivative Q4MRSA (210 strains)0.06 (MIC50), 0.25 (MIC90) researchgate.net
Quinazolinone derivative Q5MRSA (210 strains)0.125 (MIC50), 0.5 (MIC90) researchgate.net
2-Mercapto-3-phenyl-quinazolin-4(3H)-one derivativesBacillus subtilisActive (Zone of Inhibition reported) researchgate.nettsijournals.com

The quinazolinone scaffold has also demonstrated efficacy against several Gram-negative pathogens, which are notoriously difficult to treat due to their protective outer membrane. eco-vector.com Research has documented the activity of these compounds against species such as Escherichia coli and Pseudomonas aeruginosa. researchgate.nettsijournals.comorientjchem.orgresearchgate.net

One of the novel mechanisms of action identified for quinazolinone analogues against P. aeruginosa is the inhibition of its quorum-sensing (QS) system. nih.gov Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. By inhibiting the PqsR transcriptional regulator, a key component of the QS system in P. aeruginosa, these compounds can reduce its pathogenicity without directly killing the bacteria, which may exert less selective pressure for the development of resistance. nih.gov Derivatives have also shown potent activity against other Gram-negative bacteria like Proteus vulgaris. nih.gov

Compound TypeBacterial StrainReported ActivityReference
2-Mercapto-3-phenyl-quinazolin-4(3H)-one derivativesPseudomonas aeruginosaActive (Zone of Inhibition reported) researchgate.nettsijournals.com
2-Thioxo-benzo[g]quinazolin-4(3H)-one derivativesEscherichia coliSignificant Activity (MIC of 1.95 µg/mL for some compounds) researchgate.net
3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-oneProteus vulgarisPotent (Zone of Inhibition: 1.1 cm) nih.gov
2-Phenylquinoline-4(3H)-one derivative (Compound 7)Escherichia coliHighly Active orientjchem.org
Quinazolinone Analogues (e.g., 6b)Pseudomonas aeruginosa PAO173.4% PQS inhibition at 100 µM nih.gov

Antifungal Activity

Derivatives of the quinazolin-4(3H)-one nucleus have been evaluated for their efficacy against various fungal pathogens. Studies have shown that these compounds can exhibit notable antifungal properties.

Research into a series of 3-alkylquinazolin-4-one derivatives demonstrated a range of antifungal activities from weak to good. nih.gov For instance, at a concentration of 50 μg/mL, compounds such as 6-bromo-3-propylquinazolin-4-one (B7488161) (3h) and its analogues showed inhibitory effects on the growth of fungi like Gibberella zeae and Fusarium oxysporum. nih.govnih.gov Specifically, compound 3h inhibited the growth of Gibberella zeae by 50.3% and Fusarium oxysporum by 47.2%. nih.gov Other derivatives also showed moderate activity against these and other fungi like Valsa mali. nih.gov

In another study, newly synthesized pyrazol-quinazolinone compounds were tested against seven phytopathogenic fungi. mdpi.com The results indicated significant antifungal activity at concentrations of 150 and 300 mg/L. mdpi.com One of the target compounds, 2c, which contains a quinazolinone core, showed a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com The presence of chlorine atoms in some derivatives appeared to enhance inhibitory effects against specific fungi like Rhizoctonia solani AG1. mdpi.com

Further studies on different series of quinazolin-4-(3H)-ones derivatives have confirmed their potential as antifungal agents against plant fungi, including various species of Fusarium oxysporum and Verticillium dahliae. researchgate.net The fungicidal activities of these compounds underscore the potential of the quinazolinone scaffold in developing new antifungal treatments. researchgate.netnih.gov

Table 1: Antifungal Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound ID Fungal Strain Concentration (µg/mL) Inhibition (%)
3c Gibberella zeae 50 55.0
3h Gibberella zeae 50 50.3
3k Gibberella zeae 50 49.1
3h Fusarium oxysporum 50 47.2
3c Fusarium oxysporum 50 37.5
3k Fusarium oxysporum 50 36.4

Data sourced from Ouyang et al., 2006. nih.gov

Antiviral Activity (e.g., Anti-HIV, Herpes Simplex Virus)

The quinazolin-4(3H)-one framework has been identified as a valuable scaffold for the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV).

Derivatives such as 2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs) have demonstrated anti-HIV-1 activity. nih.gov Certain S-DABO derivatives were found to inhibit the replication of various HIV-1 strains, including laboratory-derived, clinical isolates, and drug-resistant strains. nih.gov Their mechanism of action is often as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with antiviral activities comparable in magnitude to the FDA-approved drug Nevirapine. nih.gov

Furthermore, research on 2-aminoquinazolin-4(3H)-one derivatives has shown potent inhibitory effects against coronaviruses like SARS-CoV-2 and MERS-CoV. nih.gov Specific compounds, such as 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one, exhibited significant anti-SARS-CoV-2 activity with IC50 values below 0.25 μM and anti-MERS-CoV activity with IC50 values under 1.1 μM, without showing cytotoxicity. nih.govnih.gov The development of these compounds highlights the potential of the quinazolinone core in creating effective antiviral therapies. google.commdpi.com

The HIV life cycle presents multiple targets for therapeutic intervention, from viral entry to replication. nih.gov The HIV reverse transcriptase (RT) is a key enzyme in this process and a primary target for many antiviral drugs. nih.govmdpi.com The ability of quinazolinone derivatives to act as inhibitors of this enzyme underscores their importance in anti-HIV research. mdpi.com

Antitubercular Activity (e.g., Mycobacterium tuberculosis)

Quinazolinone-containing compounds have gained attention in medicinal chemistry for their potential against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov A screening of 4-anilinoquinazolines identified novel inhibitors of Mtb. nih.gov

In these studies, the 4-anilinoquinazoline scaffold was explored through the synthesis of various derivatives. While some compounds showed only marginal activity, others demonstrated significant potency. nih.gov For example, lapatinib, a compound containing a quinazoline structure, showed activity against Mtb, reducing the relative signal to below 10% at a 20 μM concentration. nih.gov The structure-activity relationship studies revealed that specific substitutions on the quinazoline ring are crucial for anti-Mtb activity. nih.gov These findings suggest that the quinazolinone skeleton is a promising starting point for the development of new antitubercular drugs. nih.gov

Central Nervous System (CNS) Related Activities

The quinazolin-4(3H)-one ring system is a well-established pharmacophore for compounds targeting the Central Nervous System (CNS), exhibiting a range of activities including analgesic, anti-inflammatory, and anticonvulsant effects. mdpi.comnih.gov

Analgesic Effects

Several novel series of 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and evaluated for their analgesic properties. nih.gov In one study, a series of 2-benzylamino-3-substituted quinazolin-4(3H)-ones were tested, and all compounds exhibited significant analgesic activity. nih.gov One particular compound was found to be equipotent with the standard drug diclofenac (B195802) sodium. nih.gov

Another study focused on 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones, which also showed potent analgesic properties. nih.gov The analgesic efficacy of these compounds was compared to standard drugs like diclofenac sodium and celecoxib. nih.gov Similarly, research on 3-butyl-2-substituted amino-3H-quinazolin-4-ones found that several derivatives possessed moderate to good analgesic activity, with one compound emerging as more potent than diclofenac sodium. researchgate.net The analgesic activity of some 2-phenyl-4(3H)-quinazolin-4(3H)-one derivatives was found to be higher than that of standard drugs like Aspirin and Indomethacin. researchgate.net These findings highlight the potential of the quinazolinone scaffold in developing new pain management therapies. ub.ac.id

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolin-4(3H)-one derivatives is often evaluated alongside their analgesic effects. A series of 2-benzylamino-3-substituted quinazolin-4(3H)-ones showed significant anti-inflammatory activity, with some compounds being more potent than diclofenac sodium. nih.gov

Similarly, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones demonstrated potent anti-inflammatory activity. nih.gov The efficacy of these compounds was evaluated in vivo, with several derivatives showing ED50 values comparable or superior to those of diclofenac sodium and celecoxib. nih.gov The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov For example, certain compounds showed strong COX-2 inhibitory activity with high selectivity, similar to the reference drug celecoxib. nih.gov The development of new 2,3-disubstituted quinazolin-4-(3H)ones has also yielded compounds with significant anti-inflammatory properties, as confirmed through both in-vitro and in-vivo studies. researchgate.net

Table 2: Anti-inflammatory and COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives

Compound ID Anti-inflammatory ED50 (mg/kg) COX-2 Inhibition IC50 (µM) COX-2 Selectivity Index (SI)
4 50.3 0.33 >303.0
6 112.1 0.40 >250.0
5 85.2 0.70 >142.0
8 90.4 0.80 >125.0
13 95.6 0.75 >133.0
Celecoxib (Ref.) 84.3 0.30 >333.0
Diclofenac (Ref.) 112.2 10.0 -

Data sourced from Abdel-Aziz et al., 2016. nih.gov

Anticonvulsant Properties

The quinazolin-4(3H)-one structure is a known scaffold for anticonvulsant drugs, tracing back to the discovery of methaqualone. nih.gov Since then, numerous derivatives have been synthesized and tested for their ability to control seizures. nih.gov

Studies on various 2,3-disubstituted quinazolin-4(3H)-one derivatives have shown promising anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govresearchgate.net Some compounds have demonstrated significant protection against PTZ-induced convulsions, with some being several times more potent than the standard drug ethosuximide. nih.gov

The mechanism of action for the anticonvulsant effects of these compounds is often linked to their interaction with GABA-A receptors. mdpi.comresearchgate.net In silico studies suggest that these molecules can act as positive allosteric modulators at the benzodiazepine (B76468) binding site of the GABA-A receptor. mdpi.comresearchgate.net The structural features, such as the type of substitution at positions 2 and 3 of the quinazolinone ring, play a crucial role in determining the anticonvulsant potency. nih.govsilae.it

CNS Depressant and Sedative-Hypnotic Profiles

Derivatives of quinazolin-4(3H)-one have been identified as a significant class of compounds exhibiting central nervous system (CNS) depressant and sedative-hypnotic activities. The sedative potential of these compounds is often evaluated by their ability to decrease locomotor activity in animal models.

A series of novel 1-(4-substituted-phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl)-urea derivatives were synthesized and evaluated for their effects on the CNS. scispace.com A notable decrease in locomotor activity was observed for most of these compounds when administered to mice, indicating a sedative effect. scispace.com For instance, some synthesized compounds showed a decrease in locomotor activity ranging from 37% to a maximum of 52%. scispace.com

In another study, novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were synthesized and screened for their sedative-hypnotic properties. nih.gov A significant number of these compounds demonstrated considerable sedative-hypnotic activity. nih.govresearchgate.net The evaluation of these compounds often involves methods such as the actophotometer screen to measure locomotor activity and the forced swim pool method to assess CNS depressant effects. nih.govresearchgate.net

Furthermore, the hypnotic properties of these compounds are often investigated by observing their effect on sleep induction and duration. nih.gov For example, some isoindolin-1-one (B1195906) derivatives, which share structural similarities with the quinazolinone core, have been shown to possess potent sedative-hypnotic activity with a wide safety margin in mouse models. nih.gov

Table 1: Sedative-Hypnotic Activity of Selected Quinazolinone Derivatives

Compound Type Test Model Observation Reference
1-(4-substituted-phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl)-urea Actophotometer 37% to 52% decrease in locomotor activity scispace.com
3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones Actophotometer screen, Forced swim pool Significant sedative-hypnotic and CNS depressant activities nih.govresearchgate.net
2-methyl-3-triazole-substituted-4(3H)-quinazolinones Locomotor activity Compound 3e showed a highly significant decrease in locomotor activity nih.gov

Antihistaminic Activity

The quinazolinone scaffold is a key component in a number of compounds that have been investigated for their antihistaminic properties. Research has demonstrated that certain derivatives of 2-mercapto-3-(substituted methylamino)quinazolin-4(3H)-one exhibit significant antihistaminic activity. researchgate.net In one study, two compounds from this series were found to have antihistaminic potency comparable to the standard drug, pheniramine (B192746) maleate. researchgate.net

The evaluation of antihistaminic activity is often conducted through both in vitro and in vivo models. In vitro studies may involve the use of isolated guinea pig ileum to measure the antagonism of histamine-induced contractions. researchgate.net In vivo assessments can include the histamine (B1213489) chamber method, where the protective effect of the compound against histamine-induced bronchoconstriction is measured. researchgate.net

For example, a series of 3-(N,N-dialkylamino)alkyl derivatives of 2-phenyl-3,4-dihydroquinazolin-4(3H)-ones were synthesized and evaluated for their H1-antihistaminic potential. researchgate.net One compound in this series demonstrated a potent in vivo protection of 74.77%. researchgate.net Additionally, some 2-methyl-3-triazole-substituted-4(3H)-quinazolinones have been tested for both H1- and H2-antihistaminic activities. nih.gov

Table 2: Antihistaminic Activity of Selected Quinazolinone Derivatives

Compound Series Key Finding Standard Drug Comparison Reference
2-mercapto-3-(substituted methylamino)quinazolin-4(3H)-ones Two compounds showed significant antihistaminic activity. Equipotent to pheniramine maleate. researchgate.net
3-(N,N-Dialkylamino)alkyl derivatives of 2-phenyl-3,4-dihydroquinazolin-4(3H)-ones Compound 3d showed the most potent activity. In vivo protection of 74.77%. researchgate.net
2-methyl-3-triazole-substituted-4(3H)-quinazolinones Compounds tested for H1- and H2-antihistaminic activities. - nih.gov

Other Pharmacological Activities

Antioxidant Efficacy and Free Radical Scavenging

Several studies have highlighted the antioxidant potential of quinazolin-4(3H)-one derivatives. The antioxidant capacity of these compounds is often assessed using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov

In one study, a series of 2-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their antioxidant properties. nih.gov Dihydroxy-substituted quinazolinones, particularly those with hydroxyl groups at the ortho or para positions of a phenyl ring at position 2, demonstrated the most potent radical scavenging activity. nih.gov For instance, compounds 21e, 21g, and 21h showed EC50 values of 7.5, 7.4, and 7.2 μM, respectively, in the DPPH assay. nih.gov This suggests that the presence and position of hydroxyl groups are crucial for the antioxidant activity of these molecules.

Another study investigating 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones also revealed promising antioxidant activity. nih.gov Two compounds, 3g and 3h, displayed significant DPPH radical scavenging activity of 70.6% and 73.5%, respectively, at a concentration of 10 µM, which is comparable to the standard antioxidant Trolox (77.6%). nih.gov

Table 3: Antioxidant Activity of Selected Quinazolinone Derivatives

Compound Series Assay Key Finding Reference
2-substituted quinazolin-4(3H)-ones DPPH Dihydroxy-substituted derivatives showed potent radical scavenging activity (EC50 values as low as 7.2 μM). nih.gov
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones DPPH Compounds 3g and 3h showed 70.6% and 73.5% radical scavenging at 10 µM. nih.gov

Antihypertensive Potential

Derivatives of quinazolin-4(3H)-one have been synthesized and screened for their potential as antihypertensive agents. nih.govresearchgate.net In vivo studies in animal models are typically used to evaluate the effect of these compounds on blood pressure.

A study on a series of novel substituted quinazolin-4(3H)-one derivatives identified seven compounds that exhibited a hypotensive effect and induced bradycardia (a slower than normal heart rate). nih.govresearchgate.net These compounds demonstrated better activity than the reference drug Prazosin. nih.govresearchgate.net The research into quinoline (B57606) appended chalcone (B49325) derivatives has also shown potential antihypertensive effects through the inhibition of the Angiotensin-Converting Enzyme (ACE). researchgate.net

Table 4: Antihypertensive Activity of Selected Quinazolinone Derivatives

Compound Series Key Finding Standard Drug Comparison Reference
Substituted quinazolin-4(3H)-one derivatives Seven compounds showed hypotensive effect and produced bradycardia. Better activity than Prazosin. nih.govresearchgate.net
Quinoline appended chalcone derivative Showed considerable antihypertensive effect by inhibition of ACE. Comparable mechanistic profile to Captopril. researchgate.net

Anthelmintic Activity

The search for new anthelmintic agents has led to the investigation of various heterocyclic compounds, including those with a 1,2,4-triazole (B32235) ring system. mdpi.com The anthelmintic activity is often evaluated by observing the paralysis and death time of worms, such as the earthworm Pheretima posthuma. mdpi.com

In a study of 1,2,4-triazole derivatives, two compounds, 12 and 14, demonstrated higher anthelmintic activity than the standard drug albendazole. mdpi.com Another study on novel 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives showed that many of the synthesized compounds had a significant paralytic effect on earthworms. mdpi.com Furthermore, a new class of compounds, 2,4-diaminothieno[3,2-d]pyrimidines, has been described as having anthelmintic activity against both adult whipworms and their egg stages. ox.ac.uk

Table 5: Anthelmintic Activity of Selected Heterocyclic Compounds

Compound Series Test Organism Key Finding Standard Drug Comparison Reference
1,2,4-Triazole derivatives Rhabditis sp. nematodes Compounds 12 and 14 showed potent activity. Higher activity than albendazole. mdpi.com
3-(3-Pyridyl)-oxazolidinone-5-methyl ester derivatives Pheretima posthuma Most compounds had significant paralysis effect. Albendazole used as standard. mdpi.com
2,4-Diaminothieno[3,2-d]pyrimidines Whipworm (adult and egg stages) Efficacy against both adult parasite and egg stages. - ox.ac.uk

Diuretic Activity

The potential diuretic activity of quinoline derivatives has also been a subject of investigation. Diuretic activity is typically assessed by measuring the volume of excreted urine and the concentration of electrolytes such as Na+, K+, and Cl- in the urine of animal models. mdpi.com

Research on triterpene components from Alismatis rhizoma has shown that these compounds can exert considerable diuretic effects. mdpi.com Specifically, 23-acetate alisol B and alisol A 24-acetate were identified as major contributors to the diuretic activity. mdpi.com Another study focused on 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides and reported on their synthesis and diuretic activity. researchgate.net

Table 6: Diuretic Activity of Selected Compounds

Compound Series/Source Key Finding Reference
Triterpene components from Alismatis rhizoma 23-acetate alisol B and alisol A 24-acetate are major active components. mdpi.com
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides Synthesis and evaluation of diuretic activity. researchgate.net

Structure Activity Relationship Sar Investigations

The biological activity of the 3-anilino-2-mercaptoquinazolin-4(3H)-one scaffold is profoundly influenced by the nature and position of various substituents. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications modulate the therapeutic potency and selectivity of these compounds. These investigations systematically explore substitutions at the 2-position, the 3-position, and on the fused benzo ring to map the chemical features essential for biological action.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Studies on various 2-mercaptoquinazolin-4(3H)-one derivatives have revealed key interactions with their respective protein targets. For instance, in the case of carbonic anhydrase (CA) isozymes IX and XII, the quinazoline (B50416) scaffold of inhibitor analogs was observed to interact with key residues in the active site. The quinazoline ring of one derivative interacted with Gln71 and was accommodated in a hydrophobic pocket lined by Val121, Val130, Leu134, and Leu91 in CA IX. nih.gov Another derivative showed its quinazoline core having favorable hydrophobic interactions with Lys67 in CA XII. nih.gov

In studies targeting tyrosine kinases, such as EGFR and HER2, derivatives of quinazolin-4(3H)-one have demonstrated various binding modes. For example, certain derivatives were found to interact with the DFG motif residue Asp855 in the ATP-binding site of EGFR. nih.gov The anilino group of mirabegron, a β3-adrenergic agonist with a different core structure but featuring an anilino moiety, was found to have close contact with exosites Ala-103 and Asn-179 of the α1A-adrenoceptor. mdpi.com

The following table summarizes the docking scores of some 2-mercaptoquinazolin-4(3H)-one derivatives against different protein targets.

Compound DerivativeTarget ProteinDocking Score (kcal/mol)Reference
Derivative 3eKinesin Spindle Protein (KSP) Eg5-7.05 nih.gov
Derivative 3gKinesin Spindle Protein (KSP) Eg5-6.92 nih.gov
Derivative 3gPI3K delta-6.61 nih.gov
Derivative 1VEGFR1-11.744 nih.gov
Derivative 1VEGFR2-12.407 nih.gov
Derivative 1EGFR-10.359 nih.gov

Molecular docking studies have been crucial in identifying the key amino acid residues within the active sites of target proteins that are essential for the binding of 3-anilino-2-mercaptoquinazolin-4(3H)-one analogs.

In the context of carbonic anhydrase inhibition, the sulfonamide group of the inhibitors was shown to directly interact with the zinc ion in the active sites of both CA IX and CA XII. nih.gov For CA IX, key interacting residues included Gln71, Val121, Val130, Leu134, and Leu91. nih.gov For CA XII, residues such as Lys67, Ser132, and Thr133 were identified as important for binding. nih.gov

For tyrosine kinase inhibitors, interactions with the DFG motif, particularly the Asp residue (e.g., Asp855 in EGFR and Asp863 in HER2), are critical for inhibitory activity. nih.gov Other important residues for EGFR inhibition include Leu788, Ala743, Lys745, Leu718, Val726, and Leu844. nih.gov In the case of HER2, Ala751 and Asp808 were identified as key interaction points. nih.gov

A table of key active site residues for different protein targets is provided below.

Target ProteinKey Active Site ResiduesReference
Carbonic Anhydrase IXGln71, Val121, Val130, Leu134, Leu91, Zinc ion nih.gov
Carbonic Anhydrase XIILys67, Ser132, Thr133, Zinc ion nih.gov
EGFRVal726, Ala743, Lys745, Leu718, Leu788, Asp855, Phe856, Leu844 nih.gov
HER2Ala751, Asp808, Asp863 nih.gov

Molecular docking can also provide insights into the mechanism of inhibition. For example, docking studies of certain quinazolin-4(3H)-one derivatives against EGFR and HER2 have helped to classify them as either ATP-competitive (Type I) or non-competitive (Type II) inhibitors. nih.gov

A derivative that showed interactions with the DFG motif residue Asp863 and the activation loop was predicted to be an ATP-competitive Type I inhibitor of HER2. nih.gov Conversely, another derivative that lacked significant interactions with the DFG motif and the ATP binding site was classified as an ATP non-competitive Type-II inhibitor. nih.gov Similarly, for EGFR, derivatives interacting with the DFG motif residue Asp855 within the ATP-binding site were predicted to act as ATP-competitive inhibitors. nih.gov

In silico Screening and Virtual Ligand Screening Methodologies

In silico and virtual ligand screening are powerful computational techniques used in the early stages of drug discovery to identify potential hit compounds from large chemical libraries. frontiersin.org These methods involve the docking of a large number of compounds into the active site of a target protein and ranking them based on their predicted binding affinities. This approach has been utilized in the discovery of various quinazolinone-based inhibitors. researchgate.netmdpi.com The process typically starts with the preparation of a ligand library and a 3D structure of the target protein. journalgrid.com The ligands are then docked into the protein's active site, and their binding energies are calculated to identify promising candidates for further experimental validation. mdpi.com

Quantum Chemical Calculations (e.g., DFT studies for reactivity, electronic properties)

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. According to frontier molecular orbital theory, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's biological activity and reactivity. nih.gov

A study on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives used DFT to calculate the HOMO-LUMO energy gaps for several active compounds. The calculated energy gaps were -0.3125 eV, -0.2834 eV, and -0.28949 eV for three different derivatives, with the negative energy values indicating stable structures and the potential for charge transfer interactions. nih.gov

Prediction of ADME-Related Molecular Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development to assess the drug-likeness of a compound. elsevierpure.com Various in silico models are used to predict these properties early in the discovery process. elsevierpure.com

For a series of quinazolin-4(3H)-one derivatives, ADME predictions showed favorable properties. For instance, predicted human oral absorption rates were high, ranging from 77% to 100% for some series. nih.gov The blood-brain barrier (BBB) permeability and Madin-Darby canine kidney (MDCK) cell permeability were also predicted to be within acceptable ranges for drug candidates. nih.gov

The following table presents a summary of predicted ADME properties for a set of quinazolin-4(3H)-one derivatives.

Derivative SeriesPredicted Human Oral Absorption (%)Predicted BBB PermeabilityPredicted MDCK Cell PermeabilityReference
2a-j100-0.4 to -0.95740 - 3535 nih.gov
3a-j77 - 87-0.8 to -1.7693 - 489 nih.gov

Future Perspectives and Therapeutic Advancement

Development of Highly Potent and Selective Therapeutic Agents

A primary focus of ongoing research is the rational design of 3-anilino-2-mercaptoquinazolin-4(3H)-one derivatives to achieve high potency and selectivity for specific biological targets. This involves strategic structural modifications to optimize interactions with the target enzyme or receptor, thereby maximizing therapeutic efficacy while minimizing off-target effects.

Substitutions at the 2- and 3-positions of the quinazolinone ring, as well as modifications to the aniline (B41778) moiety, have proven to be critical for modulating biological activity. nih.gov For instance, S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been developed as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are tumor-associated enzymes. nih.gov Certain compounds in this series demonstrated significant selectivity for the cancer-related isoforms over the ubiquitous hCA I and II, highlighting the potential for developing targeted cancer therapies. nih.gov

Similarly, other research has led to the synthesis of 1,2,3-triazole linked 4(3H)-quinazolinone derivatives that exhibit potent and selective antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were found to be non-toxic to mammalian cells, indicating a favorable selectivity index and suggesting their potential as candidates for treating challenging bacterial infections. nih.gov The development of such selective agents underscores the versatility of the quinazolinone scaffold in addressing a range of therapeutic needs.

Table 1: Selective Quinazolinone Derivatives and Their Targets
Compound SeriesTargetKey FindingsReference
S-substituted 2-mercaptoquinazolin-4(3H)-onesCarbonic Anhydrase (hCA) IX and XIIDemonstrated high potency and selectivity for tumor-associated hCA isoforms over hCA I and II. nih.gov
1,2,3-triazole linked 4(3H)-quinazolinonesMultidrug-resistant Staphylococcus aureusExhibited potent and selective antibacterial activity with low toxicity to mammalian cells. nih.gov
2-substituted-mercapto-quinazolin-4(3H)-one analoguesDihydrofolate Reductase (DHFR)Activity is dependent on the pattern and orientation of p-system substitutions relative to the quinazoline (B50416) nucleus. nih.gov

Exploration of Multi-Targeting Approaches

The complexity of diseases like cancer, which often involve multiple redundant signaling pathways, has spurred interest in multi-targeting drugs. The this compound scaffold is well-suited for this approach, as its derivatives have been shown to inhibit several key therapeutic targets simultaneously.

One study detailed the synthesis of quinazolin-4(3H)-one derivatives that act as inhibitors of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. nih.gov Several of these compounds displayed potent inhibitory activity against multiple kinases, suggesting a mechanism that could overcome the resistance that often develops with single-target agents. nih.gov For example, compounds 2i and 3i from this study showed potent inhibition of CDK2, HER2, and EGFR tyrosine kinases. nih.gov This multi-pronged attack on cancer cell proliferation and survival pathways represents a promising strategy for developing more durable anticancer therapies.

The rationale behind this approach is that simultaneously blocking several key oncogenic drivers can lead to a more profound and lasting therapeutic effect. The development of quinazolinone-based multi-kinase inhibitors is a testament to the scaffold's ability to be adapted for complex therapeutic challenges. nih.gov

Advanced Mechanistic Investigations

To guide the rational design of more effective therapeutic agents, a deep understanding of how these molecules interact with their biological targets is essential. Advanced mechanistic investigations, particularly computational techniques like molecular docking and molecular dynamics (MD) simulations, are increasingly being employed to elucidate these interactions at an atomic level.

Molecular docking studies have been instrumental in understanding the selective inhibition of carbonic anhydrase isoforms by S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives. nih.gov These studies revealed specific interactions within the enzyme's active site that account for the observed selectivity. nih.gov Similarly, docking analyses of multi-target tyrosine kinase inhibitors have helped to differentiate between ATP-competitive and non-competitive modes of inhibition for different kinases, providing a clearer picture of their mechanism of action. nih.gov

Further computational studies, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, are being used to assess the drug-like properties of new quinazolinone derivatives. mdpi.com These in silico methods allow researchers to prioritize compounds with favorable pharmacokinetic profiles for further development, saving time and resources. mdpi.com The integration of these computational tools into the drug discovery process is crucial for the continued advancement of the this compound scaffold.

Design of Novel Scaffolds Based on this compound Core

The inherent versatility of the this compound core allows it to serve as a template for the design of entirely new chemical scaffolds. Through techniques like scaffold hopping, medicinal chemists can create novel classes of compounds that retain the key pharmacophoric features of the original molecule while exploring new chemical space.

For example, by replacing the thiophene (B33073) ring of a thienopyrimidinone with a phenyl group, researchers developed a novel series of quinazolinone-based allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. nih.gov This modification led to compounds with submicromolar inhibitory activity, demonstrating the potential of scaffold hopping to generate new lead compounds. nih.gov

Other research has focused on creating hybrid molecules that combine the quinazolinone core with other pharmacologically active moieties. The synthesis of quinazolin-4(3H)-one-morpholine hybrids has yielded compounds with potent anti-lung cancer activity, with the most active compound showing high selectivity for cancer cells over non-cancerous cells. nih.gov The design of such novel scaffolds, informed by an understanding of structure-activity relationships, will continue to be a fruitful area of research for expanding the therapeutic applications of the quinazolinone core.

Table 2: Novel Scaffolds and Their Therapeutic Potential
Novel Scaffold TypeTherapeutic Target/ApplicationKey InnovationReference
Quinazolinone-based allosteric inhibitorsHIV-1 Ribonuclease HScaffold hopping from a thienopyrimidinone core led to potent allosteric inhibitors. nih.gov
Quinazolin-4(3H)-one-morpholine hybridsLung Cancer (VEGFR2)Hybrid molecules combining two pharmacologically active moieties for enhanced and selective cytotoxicity. nih.gov
Pyrazol-quinazolinone compoundsAntifungalConnecting pyrazole (B372694) and quinazolinone structures to combine their biological activities. mdpi.com

Translational Research and Preclinical Development Considerations

The ultimate goal of developing novel therapeutic agents based on the this compound scaffold is their successful translation into clinical use. This requires careful consideration of preclinical development strategies to bridge the gap between basic research and clinical application.

A critical aspect of this process is the use of appropriate preclinical models that can accurately predict clinical outcomes. For anticancer agents, this includes in vitro screening against a panel of human cancer cell lines and in vivo studies in relevant animal models. nih.govresearchgate.net The selection of these models should be guided by the specific therapeutic indication and the mechanism of action of the compound being tested.

Furthermore, the identification of biomarkers is crucial for patient selection and for monitoring treatment response in clinical trials. For targeted therapies, such as those developed from the quinazolinone scaffold, biomarkers can help to identify the patient populations most likely to benefit, thereby increasing the chances of clinical success.

The path from a promising lead compound to a marketed drug is long and challenging. However, by integrating advanced mechanistic studies, innovative scaffold design, and rigorous preclinical evaluation, the therapeutic potential of the this compound core can be fully realized.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-anilino-2-mercaptoquinazolin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Traditional synthesis involves condensation of anthranilic acid derivatives with thiourea or thioamide precursors under reflux conditions. Microwave-assisted synthesis (e.g., 150°C in DMF for 4–6 hours) significantly improves yields (e.g., from ~60% to >85%) and reduces reaction time (from 8–12 hours to <4 hours) compared to conventional heating . Key variables include solvent polarity, temperature control, and catalyst selection (e.g., Na₂S₂O₅ for thiol group incorporation) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example, mean C–C bond lengths of 0.003–0.004 Å and R-factors <0.06 ensure accuracy . Complementary techniques include NMR (¹H/¹³C) to verify substituent positions and FT-IR to identify functional groups like -SH (2500–2600 cm⁻¹) and C=O (1680–1720 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity results in derivatives of this compound?

  • Methodological Answer : Contradictions often arise from substituent electronic effects or assay variability. For example:

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring enhance activity against Gram-positive bacteria (MIC: 2–8 µg/mL) but reduce efficacy against Gram-negative strains due to membrane permeability differences .
  • Antifungal Activity : Thiol (-SH) groups improve binding to fungal cytochrome P450 enzymes, but steric hindrance from bulky substituents (e.g., triazoles) may negate this effect . Systematic SAR studies with controlled substituent variations are critical .

Q. How can computational modeling guide the design of this compound derivatives with enhanced kinase inhibition?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina to predict binding affinity to EGFR or PDGFR kinases. The quinazolin-4-one core aligns with ATP-binding pockets, while the anilino group forms π-π interactions with Phe residues .

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns. Derivatives with -OCH₃ or -NH₂ substituents show higher binding free energies (ΔG ≤ -9 kcal/mol) due to hydrogen bonding with Asp831 .

ADMET Prediction : SwissADME evaluates logP (<3) and topological polar surface area (>80 Ų) to balance permeability and solubility .

Q. What experimental designs validate the role of the thiol group in the antioxidant activity of this compound?

  • Methodological Answer :

  • Thiol Blocking : Treat the compound with N-ethylmaleimide (NEM) to alkylate -SH groups. A >70% reduction in DPPH radical scavenging activity confirms thiol-mediated redox activity .
  • Comparative SAR : Synthesize analogs replacing -SH with -SCH₃ or -OH. Only -SH derivatives exhibit significant ROS scavenging (IC₅₀: 12–18 µM vs. >50 µM for others) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-anilino-2-mercaptoquinazolin-4(3H)-one
Reactant of Route 2
3-anilino-2-mercaptoquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.